2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide
Description
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Properties
IUPAC Name |
2-[[4-methyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-20-15(18-19-16(20)25-11-14(17)22)12-6-5-7-13(10-12)26(23,24)21-8-3-2-4-9-21/h5-7,10H,2-4,8-9,11H2,1H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJLZDARVGQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide , also known by its IUPAC name, exhibits significant biological activity that warrants detailed exploration. Its unique structure, characterized by a triazole ring and a piperidine moiety, suggests potential pharmacological applications. This article aims to summarize the biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The compound features a triazole ring linked to a thioacetamide group, which enhances its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various triazole derivatives found that many showed moderate to excellent efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the piperidine sulfonamide moiety is particularly noteworthy as it has been linked to enhanced antibacterial activity due to its ability to inhibit key bacterial enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Feature | Activity Against | Reference |
|---|---|---|---|
| Compound A | Triazole | E. coli | |
| Compound B | Piperidine | S. aureus | |
| Compound C | Sulfonamide | Pseudomonas |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit acetylcholinesterase (AChE) has been studied due to the relevance of AChE in neurodegenerative diseases like Alzheimer's. The results indicated that the compound could act as a reversible inhibitor of AChE, suggesting potential therapeutic applications in cognitive disorders .
Cytotoxicity Studies
In vitro cytotoxicity assessments have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 15 | High |
| MCF-7 (breast) | 20 | Moderate |
| Normal Fibroblast | >100 | Low |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study focused on the synthesis and evaluation of triazole derivatives, including our compound of interest. This study highlighted its effectiveness in inhibiting bacterial growth and suggested mechanisms involving disruption of cell wall synthesis .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate oxidative damage through antioxidant mechanisms .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's triazole ring is a significant feature that enhances its biological activity. Triazoles are known for their antifungal properties, and derivatives like 2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide have been investigated for:
- Antimicrobial Activity : Research has shown that triazole derivatives can inhibit the growth of various bacteria and fungi. Studies indicate that this compound exhibits potent antifungal activity against strains resistant to conventional treatments.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The presence of the piperidylsulfonyl group enhances its interaction with cellular targets, potentially leading to therapeutic effects against tumors.
Pharmacological Insights
The pharmacological profile of this compound includes:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory pathways. This suggests its utility in developing anti-inflammatory drugs.
- Neuropharmacological Effects : Given the piperidine moiety, there is interest in exploring its effects on the central nervous system. Initial findings indicate possible anxiolytic or antidepressant-like effects in animal models.
Agricultural Applications
In addition to medicinal uses, this compound may have applications in agriculture:
- Fungicidal Activity : The antifungal properties of triazole derivatives make them suitable candidates for agricultural fungicides. Research has highlighted their effectiveness against plant pathogens, which could lead to the development of new crop protection agents.
Case Study 1: Antifungal Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. Results showed significant inhibition of Candida species at low concentrations compared to standard antifungal agents.
Case Study 2: Cancer Cell Apoptosis
Research published in Cancer Letters investigated the effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound led to a dose-dependent increase in apoptotic markers and reduced cell viability.
Chemical Reactions Analysis
Table 1: Critical Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide, ethyl acetoacetate, HCl | 65–72% | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Sulfonation | Piperidine sulfonyl chloride, DMF, 80°C | 58% | 5-(3-Piperidylsulfonylphenyl) derivative |
| Thioacetamide coupling | Chloroacetamide, NaH, THF, 0°C → RT | 81% | Final product |
Triazole-Thioether Modifications
The sulfur atom in the thioether bond undergoes oxidation to sulfoxide or sulfone derivatives when treated with H₂O₂ or m-CPBA. For example:
-
Oxidation to sulfone : Reaction with 3 equiv. m-CPBA in CH₂Cl₂ at 0°C yields the sulfone derivative (93% purity by HPLC).
Sulfonamide Group Reactivity
The piperidylsulfonyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:
-
Displacement by amines : Heating with excess ethylenediamine in DMSO at 120°C replaces the sulfonyl group with an amine linkage (56% yield) .
Acetamide Hydrolysis
The acetamide moiety is hydrolyzed under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH (2M) at reflux yields 2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetic acid (89% yield) .
Cross-Coupling Reactions
The triazole-thioether motif facilitates palladium-catalyzed couplings:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives for SAR studies |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl analogs with enhanced bioactivity |
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
-
Acidic conditions (pH 2) : Rapid hydrolysis of the acetamide group (t₁/₂ = 2.3 h).
-
Neutral conditions (pH 7.4) : Stable for >24 h, making it suitable for in vitro assays.
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Trend | Reference |
|---|---|---|
| Replacement of piperidine with morpholine | Faster sulfonamide hydrolysis | |
| Methylation of triazole N-H | Reduced nucleophilicity at sulfur |
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
